1-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-3-prop-2-en-1-ylthiourea
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Overview
Description
N-ALLYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]THIOUREA is a thiourea derivative with a complex structure that includes an allyl group, a dimethylpropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]THIOUREA typically involves the reaction of allyl isothiocyanate with a suitable amine precursor. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are often sulfoxides or sulfones.
Reduction: The major products are typically the corresponding amines.
Substitution: The major products depend on the substituent introduced but often include new thiourea derivatives.
Scientific Research Applications
N-ALLYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]THIOUREA has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ALLYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved often include:
Enzyme inhibition: By binding to the active site or allosteric sites of enzymes.
Receptor modulation: By interacting with receptor proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
N-ALLYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]UREA: Similar structure but lacks the sulfur atom.
N-ALLYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]THIOCARBAMATE: Similar structure but with a different functional group.
Uniqueness
N-ALLYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiourea moiety is particularly important for its enzyme inhibitory properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C13H22N4S |
---|---|
Molecular Weight |
266.41 g/mol |
IUPAC Name |
1-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C13H22N4S/c1-5-7-14-12(18)16-11(13(2,3)4)10-17-9-6-8-15-17/h5-6,8-9,11H,1,7,10H2,2-4H3,(H2,14,16,18) |
InChI Key |
YFMJUAXQPMNLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN1C=CC=N1)NC(=S)NCC=C |
Origin of Product |
United States |
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